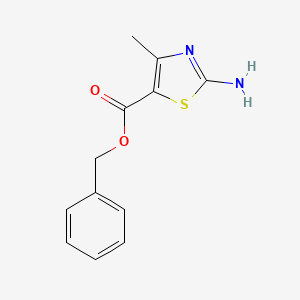

Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate

CAS No.: 692745-02-1

Cat. No.: VC1981012

Molecular Formula: C12H12N2O2S

Molecular Weight: 248.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 692745-02-1 |

|---|---|

| Molecular Formula | C12H12N2O2S |

| Molecular Weight | 248.3 g/mol |

| IUPAC Name | benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate |

| Standard InChI | InChI=1S/C12H12N2O2S/c1-8-10(17-12(13)14-8)11(15)16-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,13,14) |

| Standard InChI Key | HLWCDBMPOBLJIX-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=N1)N)C(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | CC1=C(SC(=N1)N)C(=O)OCC2=CC=CC=C2 |

Introduction

Chemical Identity and Physical Properties

Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate is characterized by a thiazole ring with specific functional groups that contribute to its biochemical behavior. The compound features a 2-amino group, a 4-methyl substituent, and a 5-carboxylate group esterified with a benzyl moiety.

Basic Structural Information

The compound consists of a thiazole ring with three key substituents: an amino group at position 2, a methyl group at position 4, and a carboxylate group at position 5, which is bonded to a benzyl group through an ester linkage.

| Property | Value |

|---|---|

| CAS Registry Number | 692745-02-1 |

| Molecular Formula | C₁₂H₁₂N₂O₂S |

| Molecular Weight | 248.3 g/mol |

| IUPAC Name | Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate |

| SMILES Notation | O=C(C1=C(C)N=C(N)S1)OCC2=CC=CC=C2 |

Computational Chemistry Data

Computational analysis provides insights into the compound's physicochemical properties, which are crucial for understanding its biological behavior and potential applications .

| Parameter | Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 65.21 |

| LogP | 2.39072 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 3 |

These properties suggest that the compound possesses moderate lipophilicity and favorable drug-like characteristics according to Lipinski's rule of five, indicating potential for good oral bioavailability.

Synthesis Methods

Several synthetic routes have been developed for the preparation of Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate and related thiazole derivatives.

Conventional Synthesis

The synthesis of 2-amino-4-methylthiazole-5-carboxylate derivatives typically follows a two-step process :

-

Bromination of a β-ketoester (such as ethyl acetoacetate) using N-bromosuccinimide (NBS) to form α-bromo-β-ketoester intermediates

-

Cyclization reaction with thiourea to form the thiazole ring structure

For benzyl derivatives specifically, the reaction involves the use of benzyl alcohol derivatives in the esterification process.

One-Pot Synthesis Approaches

More efficient one-pot procedures have been developed for the synthesis of 2-substituted-4-methylthiazole-5-carboxylates . These methods offer advantages such as:

-

Reduced reaction steps

-

Improved yields

-

Milder reaction conditions

-

Decreased waste generation

-

Shorter reaction times

One notable approach involves the direct reaction of ethyl acetoacetate with N-bromosuccinimide and thiourea derivatives in a single reaction vessel .

Green Chemistry Approaches

Recent advances in green chemistry have led to more environmentally friendly synthesis methods, including:

-

Use of polyethylene glycol (PEG) as a reaction medium

-

Microwave-assisted synthesis

-

Ultrasound-assisted reactions

-

Solvent-free conditions

-

Catalyst-free approaches

These methods align with the principles of green chemistry and offer advantages such as reduced environmental impact, lower energy consumption, and improved atom economy .

Structural Significance and Related Compounds

Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate belongs to a larger family of thiazole derivatives with significant biological properties.

Structural Features

The key structural elements that contribute to the compound's biological activity include:

-

The thiazole ring - a five-membered heterocyclic ring containing sulfur and nitrogen atoms

-

The 2-amino group - often involved in hydrogen bonding interactions with biological targets

-

The 4-methyl substituent - influencing lipophilicity and steric properties

-

The 5-carboxylate group - providing additional hydrogen bonding capabilities

-

The benzyl ester moiety - potentially enhancing membrane permeability and target binding

Related Derivatives

Several related compounds have been studied extensively:

-

Ethyl 2-amino-4-methylthiazole-5-carboxylate - a close analog that has shown antileukemic activity

-

2-Benzamido-4-methylthiazole-5-carboxylic acid derivatives - investigated as xanthine oxidase inhibitors and free radical scavengers

-

2-(Substituted benzylamino)-4-methylthiazole-5-carboxylic acid - designed as structural analogs of febuxostat for xanthine oxidase inhibition

| Compound | Structural Modification | IC₅₀ (μM) |

|---|---|---|

| 5b | Fluoro group at para position | 0.57 |

| 5c | Chloro group | 0.91 |

| GK-20 | Disubstituted Ring B | 0.45 |

Enzymes kinetics studies have indicated that some thiazole-5-carboxylic acid derivatives act as mixed-type inhibitors of xanthine oxidase .

Free Radical Scavenging Activity

2-Benzamido-4-methylthiazole-5-carboxylic acid derivatives have also demonstrated DPPH free radical scavenging activity . This antioxidant property suggests potential applications in conditions associated with oxidative stress.

Other Biological Activities

Additional biological activities observed in related thiazole derivatives include:

-

Antimicrobial activity

-

Anti-inflammatory effects

-

Potential applications in treating hyperuricemia and gout

-

Possible activity against biofilm formation

Structure-Activity Relationship (SAR)

Understanding the relationship between structural modifications and biological activity is crucial for optimizing the therapeutic potential of Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate and related compounds.

Key SAR Observations

Based on studies of related thiazole derivatives, several structure-activity relationships have been identified:

-

The 2-amino group is essential for biological activity in many applications

-

Substitution at the amino group can significantly alter the compound's biological profile

-

The methyl group at position 4 contributes to optimal biological activity

-

The carboxylate function at position 5 is involved in key binding interactions

-

Modification of the benzyl group can be used to modulate lipophilicity and target specificity

Influence of Functional Groups

Studies on related compounds have shown that:

-

Para-substitution on phenyl rings is crucial for xanthine oxidase inhibitory potential

-

Di-substituted derivatives are often more potent than mono-substituted ones

-

The presence of electron-withdrawing groups like fluoro and chloro at specific positions enhances activity

-

Incorporation of methylene amine spacers between phenyl and thiazole rings can provide heteroatoms for hydrogen bonding with enzyme active sites

Analytical Characterization

Accurate analytical characterization is essential for confirming the identity and purity of Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate in research and development.

Spectroscopic Analysis

Several spectroscopic techniques are commonly employed for characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy provide valuable structural information. For thiazole-5-carboxylic acid derivatives, characteristic signals include:

-

¹H NMR: Signals for the methyl group, amino protons, and benzyl protons

-

¹³C NMR: Characteristic signals for the thiazole carbon atoms and carboxylate carbon

Infrared (IR) Spectroscopy

IR spectroscopy can identify functional groups such as:

-

N-H stretching of the amino group

-

C=O stretching of the carboxylate function

-

C-S and C-N stretching of the thiazole ring

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and fragmentation patterns characteristic of the thiazole structure.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used for purity determination and separation of Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate.

Applications in Drug Discovery

The unique structure and biological activities of Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate make it valuable in drug discovery efforts.

As a Building Block in Medicinal Chemistry

Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate serves as an important building block for synthesizing more complex bioactive molecules . The thiazole core provides a versatile scaffold that can be further modified to enhance biological activity.

Development of Enzyme Inhibitors

The structure of this compound provides a foundation for developing enzyme inhibitors, particularly those targeting:

-

Xanthine oxidase (for gout and hyperuricemia treatment)

-

Enzymes involved in cancer cell proliferation

-

Potential antimicrobial targets

Design of Target Engagement Probes

Related 2-(3-benzamidopropanamido)thiazole-5-carboxylate derivatives have been developed as cellular target engagement probes . These probes can incorporate fluorescent tags or trans-cyclooctene (TCO) tags for visualization and quantification of target binding.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume